Synthetic Yield in Nitration Reaction vs. Structural Analogs
In a direct comparative study using N2O5 followed by aqueous NaHSO3 workup, 3-methyl-5-nitropyridine exhibited a specific nitration yield of 24% [1]. This yield is notably distinct from that of its closest analogs, 3-nitropyridine (77%) and 2-methyl-5-nitropyridine (36%), and substantially higher than that of other substituted 5-nitropyridines such as 3-acetyl-5-nitropyridine (18%) and 3-chloro-5-nitropyridine (11%) [1].
| Evidence Dimension | Nitration Yield |
|---|---|
| Target Compound Data | 24% |
| Comparator Or Baseline | 3-nitropyridine (77%), 2-methyl-5-nitropyridine (36%), 3-acetyl-5-nitropyridine (18%), 3-chloro-5-nitropyridine (11%) |
| Quantified Difference | Target compound yield is 53 percentage points lower than 3-nitropyridine, 12 percentage points lower than 2-methyl-5-nitropyridine, and higher than 3-acetyl and 3-chloro analogs |
| Conditions | Nitration of substituted pyridines using N2O5 followed by reaction with aqueous NaHSO3 |
Why This Matters
Procurement based solely on generic nitropyridine classification would overlook this critical yield differential, which directly impacts synthesis efficiency and cost.
- [1] Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The synthesis of beta-nitropyridine compounds. Acta Chemica Scandinavica, 53(2), 141-144. https://hero.epa.gov/hero/index.cfm/reference/details/reference_id/1954205 View Source
